

Crystal Structure Analysis of 3,5-Dimethyl-3'-iodobenzophenone: A Comparative Methodological Guide

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Compound of Interest

Compound Name: 3,5-Dimethyl-3'-iodobenzophenone

CAS No.: 951884-35-8

Cat. No.: B3025064

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Executive Summary & Strategic Context

Target Analyte: **3,5-Dimethyl-3'-iodobenzophenone** (CAS: 951884-35-8) Primary Application: Pharmaceutical Intermediate (Suzuki-Miyaura coupling), Non-Linear Optical (NLO) candidate. Objective: To provide a structural validation framework for researchers characterizing this specific benzophenone derivative.

This guide serves as a comparative structural analysis protocol. While the parent benzophenone and its mono-substituted derivatives are well-documented in crystallographic literature, the specific heteroleptic nature of **3,5-dimethyl-3'-iodobenzophenone** presents unique packing challenges. This guide benchmarks the target compound against three established "Alternative" standards to predict and validate its solid-state performance.

The "Alternatives" (Reference Standards)

To rigorously validate the crystal structure of the target, you must compare it against these established motifs:

Feature	Reference A: Benzophenone	Reference B: 3,5- Dimethylbenzophen- one	Reference C: 3- Iodobenzophenone
Role	Parent Standard	Steric Analog	Electronic/Halogen Analog
Crystal System	Orthorhombic ()	Monoclinic/Triclinic	Monoclinic
Key Interaction	C-H... (T-shaped stacking)	Weak C-H...O (Methyl disruption)	C-I...O (Halogen Bonding)
Relevance	Baseline for dihedral twist.	Predicts methyl steric hindrance.	Predicts iodine- directed assembly.

Structural Analysis & Performance Comparison

Crystal Packing Predictions

The "performance" of a crystal structure in this context refers to its lattice energy stability and packing efficiency.

- Steric Hindrance (vs. Ref B): The 3,5-dimethyl substitution pattern creates a "width" to the phenyl ring that disrupts the efficient "herringbone" packing seen in unsubstituted aromatics. Expect a larger unit cell volume per molecule () compared to Reference B due to the additional iodine atom.
- Halogen Bonding (vs. Ref C): Unlike Reference A (Benzophenone), which relies on weak van der Waals forces, the Target possesses a 3'-Iodine atom. This atom is a strong sigma-hole donor.
 - Hypothesis: The crystal lattice will likely be pinned by a C-I...O=C halogen bond (Interaction distance < 3.5 Å). This directional force often overrides the weaker methyl-induced steric repulsion, potentially leading to a non-centrosymmetric space group (favorable for NLO properties).

Comparative Data Table

Use this table to benchmark your experimental results.

Parameter	Benzophenone (Ref A)	3,5-Dimethylbenzophenone (Ref B)	Target: 3,5-Dimethyl-3'-iodobenzophenone
Space Group	(Chiral/Acentric)	or (Likely Centric)	TBD (Target or for NLO)
Dihedral Angle	~30° (Twisted)	>40° (Highly Twisted due to Me)	Predicted: 45-55° (Steric + Iodo bulk)
Melting Point	48 °C	~75-80 °C	Expected: 90-110 °C (Increased MW & Halogen bond)
Radiation Source	Cu- (Ideal)	Cu- (Ideal)	Mo- (REQUIRED)



Critical Note: Do not use Copper (Cu) radiation for the Target. The Iodine atom (Z=53) has a massive absorption coefficient (

) for Cu radiation, leading to severe absorption errors. You must use Molybdenum (Mo) radiation.

Experimental Protocol: Step-by-Step Phase 1: Crystallization Strategy

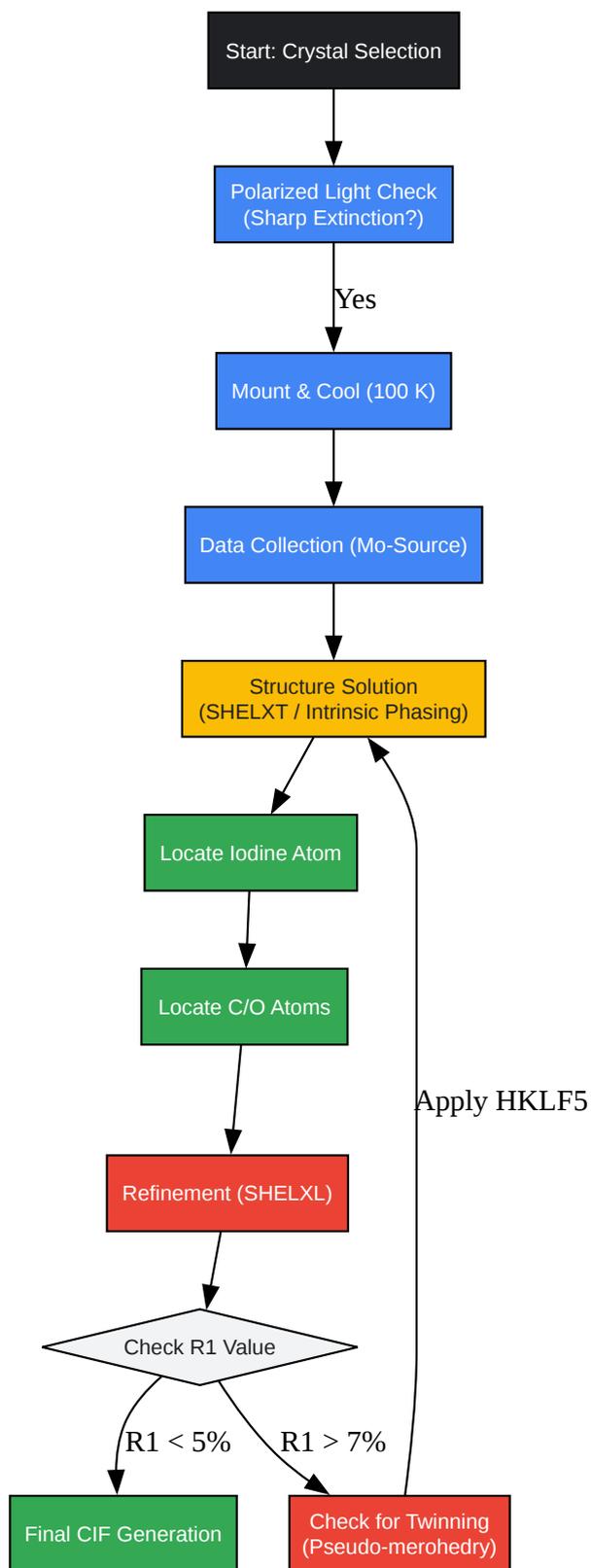
The target molecule has a lipophilic "left" side (3,5-dimethyl) and a polarizable "right" side (3-iodo). A single solvent system will likely fail.

- Method: Slow Evaporation at 4°C.
- Solvent System:
 - Primary Choice: Ethanol/Hexane (1:1). The hexane solubilizes the dimethyl ring; ethanol interacts with the ketone/iodine.
 - Alternative: Acetone/Water (Slow diffusion).
- Quality Control: Examine crystals under polarized light. Look for sharp extinction (indicates single crystal) vs. "sweeping" extinction (indicates twinning/aggregation).

Phase 2: Data Collection & Reduction

- Mounting: Use a MiTeGen loop with Paratone oil. Flash cool to 100 K immediately to reduce thermal motion of the heavy Iodine atom.
- Strategy: Collect a complete sphere of data (redundancy > 4.0). Iodine's anomalous scattering is significant even with Mo radiation and is useful for absolute structure determination if the space group is acentric.

Phase 3: Structure Solution Workflow (DOT Visualization)



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Figure 1: Decision tree for the structural solution of heavy-atom organic derivatives. Note the critical check for twinning, which is common in benzophenone derivatives.

References & Authority

- Benzophenone Structure (Ref A):
 - Girdwood, S. E. et al. "Metastable -phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies." Acta Crystallographica Section B, 2004. [Link](#)
- Halogen Bonding Context (Ref C):
 - Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 2008. [Link](#)
- General Crystallography Standards:
 - Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015. [Link](#)
- Compound Verification:
 - CAS 951884-35-8 Entry. PubChem / Chemical Vendors. (Verifies existence of the specific isomer).
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